Salannin

Descripción

This compound has been reported in Melia azedarach, Azadirachta indica, and other organisms with data available.

from seeds of neem tree, Azadirachta indica; inhibits 20-monooxygenase; structure given in first source

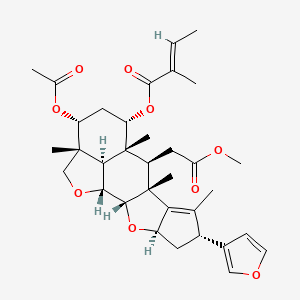

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHBVBNPNXOWBA-REXVOHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058500 | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-20-1 | |

| Record name | Salannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Salannin's Antifeedant Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), exhibits significant antifeedant properties against a wide array of insect pests. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's ability to deter insect feeding. While the precise molecular targets of this compound are still under active investigation, this document synthesizes the current understanding of its effects on insect behavior, sensory perception, and physiology. We will delve into the proposed signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key bioassays. This guide is intended to serve as a comprehensive resource for researchers in the fields of entomology, natural product chemistry, and the development of novel pest management strategies.

Introduction

The urgent need for sustainable and environmentally benign alternatives to synthetic insecticides has propelled research into plant-derived bioactive compounds. This compound, a C-seco limonoid, has emerged as a promising candidate due to its potent antifeedant and insect growth-regulating activities.[1][2] Unlike neurotoxic insecticides, this compound's primary mode of action is the deterrence of feeding, leading to starvation, reduced growth, and developmental abnormalities in susceptible insects.[1][2][3] This guide will provide a detailed technical overview of the mechanisms that govern this powerful antifeedant response.

Sensory Perception and Gustatory Repellence

The antifeedant activity of this compound is initiated at the level of the insect's gustatory system. It is widely accepted that insects perceive this compound as a "bitter" or deterrent compound, triggering an aversive behavioral response that leads to the cessation of feeding.

The Role of Gustatory Receptors (GRs)

Insects possess a sophisticated chemosensory system to evaluate the quality of potential food sources. Gustatory receptors (GRs), located on specialized sensory neurons within sensilla on the mouthparts, antennae, and legs, are responsible for detecting non-volatile chemical cues.[4] While the specific GRs that bind to this compound have not yet been definitively identified, it is hypothesized that this compound interacts with one or more "bitter" taste receptors. The insect gustatory system contains a diverse array of GRs that are tuned to detect a wide range of deterrent compounds, preventing the ingestion of toxic or anti-nutritional substances.[5][6][7]

Proposed Signal Transduction Pathway

Upon binding of a bitter tastant like this compound to a gustatory receptor, a signal transduction cascade is initiated within the gustatory receptor neuron (GRN). Although the precise pathway for this compound is unconfirmed, the general mechanism for bitter taste perception in insects is thought to involve G-protein coupled receptors (GPCRs) or ionotropic receptors.

A plausible signaling pathway is as follows:

-

Binding: this compound binds to a specific gustatory receptor on the dendritic membrane of a bitter-sensitive GRN.

-

G-Protein Activation: This binding event activates a heterotrimeric G-protein.

-

Second Messenger Cascade: The activated G-protein initiates a second messenger cascade, potentially involving phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Ion Channel Activation: These second messengers lead to the opening of ion channels, such as Transient Receptor Potential (TRP) channels, causing a depolarization of the GRN.

-

Action Potential Generation: The depolarization triggers the firing of action potentials, which are then transmitted to the insect's central nervous system (CNS).

-

Behavioral Response: The CNS integrates this aversive signal, resulting in the immediate cessation of feeding.[5][6]

Caption: Proposed gustatory signaling pathway for this compound.

Physiological and Developmental Effects

Beyond the initial sensory rejection, ingested this compound can exert further physiological and developmental effects, contributing to its overall efficacy as a pest control agent.

Inhibition of Digestive Enzymes

While direct studies on this compound's effect on insect digestive enzymes are limited, research on other neem limonoids, such as azadirachtin, has demonstrated a reduction in the activity of key digestive enzymes like α-amylase.[8][9][10] It is plausible that this compound exerts a similar inhibitory effect on enzymes in the insect midgut, impairing nutrient absorption and contributing to the observed growth inhibition.

Growth Regulation

This compound has been shown to have insect growth-regulating (IGR) properties.[2][3] These effects can include:

-

Delayed Molting: Disruption of the normal molting process, leading to extended larval instars.[3]

-

Reduced Pupal Weight: Larvae that consume this compound often develop into smaller pupae.[3]

-

Larval and Pupal Mortality: Increased mortality during the larval and pupal stages.[3]

These IGR effects are likely a consequence of both the antifeedant action leading to starvation and potential direct interference with hormonal pathways, although the latter requires further investigation.

Quantitative Data on Antifeedant Activity

The antifeedant potency of this compound has been quantified in numerous studies against various insect pests, primarily from the order Lepidoptera. The data is often presented as the Feeding Inhibition (FI50) or Effective Concentration (EC50) for growth inhibition.

| Compound | Insect Species | Instar | Bioassay | Value | Reference |

| This compound | Spodoptera litura | 4th | Leaf Disc Choice | FI50 = 2.8 µg/cm² | [1][11] |

| 3-O-acetyl salannol | Spodoptera litura | 4th | Leaf Disc Choice | FI50 = 2.0 µg/cm² | [1][11] |

| Salannol | Spodoptera litura | 4th | Leaf Disc Choice | FI50 = 2.3 µg/cm² | [1][11] |

| This compound | Spodoptera frugiperda | 3rd | Leaf Disc Choice | FI50 = 13 µg/cm² | [11] |

| This compound | Helicoverpa armigera | Neonate | Dietary | EC50 = 87.7 ppm | [11] |

| 3-O-acetyl salannol | Helicoverpa armigera | Neonate | Dietary | EC50 = 65.6 ppm | [11] |

| Salannol | Helicoverpa armigera | Neonate | Dietary | EC50 = 77.4 ppm | [11] |

| This compound | Heliothis virescens | Neonate | Dietary | EC50 = 170 ppm | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifeedant and growth-inhibitory effects of this compound.

Leaf Disc Choice Bioassay

This assay is a standard method for determining the feeding deterrence of a compound.

Objective: To quantify the antifeedant effect of this compound by providing insects with a choice between treated and untreated food sources.

Materials:

-

Insect larvae (e.g., 4th instar Spodoptera litura)

-

Fresh host plant leaves (e.g., castor bean)

-

This compound of known purity

-

Solvent (e.g., acetone or ethanol)

-

Surfactant (e.g., Triton X-100)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cork borer (e.g., 2 cm diameter)

-

Leaf area meter or image analysis software

-

Micropipettes

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make serial dilutions to obtain the desired test concentrations. A control solution should be prepared with the solvent and surfactant only.

-

Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.

-

Treatment of Leaf Discs: For each replicate, take two leaf discs. Apply a known volume of a this compound test solution evenly to the surface of one disc and the same volume of the control solution to the other. Allow the solvent to evaporate completely.

-

Assay Setup: Line the bottom of a Petri dish with moist filter paper to maintain humidity. Place the treated and control leaf discs on opposite sides of the dish.

-

Insect Introduction: Introduce a single, pre-weighed, and starved (for 2-4 hours) insect larva into the center of each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod) for a specified duration (e.g., 24 hours).

-

Data Collection: After the incubation period, remove the larva and measure the area of consumption for both the treated and control leaf discs using a leaf area meter or by capturing digital images and analyzing them with appropriate software.

-

Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / (C + T) ] * 100 Where: C = Area of control disc consumed T = Area of treated disc consumed[12][13][14]

Caption: Workflow for the leaf disc choice bioassay.

Nutritional and Growth Inhibitory Bioassay

This assay assesses the long-term effects of this compound on insect growth and development when incorporated into their diet.

Objective: To determine the effective concentration of this compound that inhibits insect growth (EC50) and to evaluate its impact on nutritional indices.

Materials:

-

Insect larvae (e.g., neonates of Helicoverpa armigera)

-

Artificial diet for the specific insect species

-

This compound of known purity

-

Solvent (e.g., ethanol)

-

Multi-well rearing trays or individual containers

-

Analytical balance

-

Drying oven

Procedure:

-

Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate this compound at various concentrations. A control diet should be prepared with the solvent alone.

-

Assay Setup: Dispense a known amount of the treated and control diets into individual rearing containers.

-

Insect Introduction: Place one neonate larva in each container.

-

Incubation: Rear the larvae under controlled environmental conditions for a specified period (e.g., 7-10 days).

-

Data Collection:

-

Record larval mortality daily.

-

At the end of the experiment, record the final weight of the surviving larvae.

-

Collect and dry the remaining diet and feces to a constant weight in a drying oven.

-

-

Calculations:

-

Growth Inhibition (%): Calculate the percentage reduction in larval weight gain in the treated groups compared to the control group. The EC50 (concentration causing 50% growth inhibition) can be determined using probit analysis.

-

Nutritional Indices:

-

Relative Growth Rate (RGR): (Weight gained) / (Mean larval weight during the assay * duration of assay)

-

Relative Consumption Rate (RCR): (Weight of food ingested) / (Mean larval weight during the assay * duration of assay)

-

Efficiency of Conversion of Ingested Food (ECI): (Weight gained / Weight of food ingested) * 100

-

-

Caption: Logical relationship of this compound's antifeedant mechanism.

Conclusion and Future Directions

This compound's mechanism of action as an antifeedant is a multifaceted process that begins with its detection by the insect's gustatory system, leading to immediate feeding deterrence. This primary behavioral response is further compounded by secondary physiological effects, including growth regulation and potential inhibition of digestive enzymes. While the broader strokes of this mechanism are understood, significant opportunities for further research remain.

Future investigations should focus on:

-

Identification of Specific Gustatory Receptors: Utilizing techniques such as heterologous expression systems and RNA interference (RNAi) to identify the specific GRs that bind to this compound in key pest species.

-

Elucidation of the Signal Transduction Pathway: Detailed molecular studies to confirm the downstream signaling components involved in this compound perception.

-

Electrophysiological Studies: Recording the responses of individual gustatory receptor neurons to this compound to understand the neural coding of this aversive stimulus.

-

Structure-Activity Relationship Studies: Further exploration of how modifications to the this compound molecule affect its binding to gustatory receptors and its overall antifeedant potency.

A more profound understanding of this compound's mechanism of action will undoubtedly facilitate its development and deployment as a safe and effective component of integrated pest management programs, contributing to a more sustainable future for agriculture.

References

- 1. Bioefficacy and mode-of-action of some limonoids of this compound group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insect antifeedant and growth-regulating activities of this compound and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Peripheral Mechanism for Behavioral Adaptation to Specific “Bitter” Taste Stimuli in an Insect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of Different Taste Cells and Signaling Pathways to the Discrimination of “Bitter” Taste Stimuli by an Insect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bitter taste receptors confer diverse functions to neurons | Semantic Scholar [semanticscholar.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Exploring Plant α‐Amylase Inhibitors: Mechanisms and Potential Application for Insect Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insect α-Amylases and Their Application in Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Feeding deterrent and growth inhibitory activities of PONNEEM, a newly developed phytopesticidal formulation against Helicoverpa armigera (Hubner) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of Salannin in Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent C-seco limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its potent insecticidal and medicinal properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and identified intermediates. It also presents detailed experimental protocols for the extraction, purification, and analysis of this compound and its precursors, along with a summary of the quantitative distribution of these compounds in various neem tissues. While significant progress has been made in elucidating the early stages of limonoid biosynthesis, the specific enzymatic conversions in the final steps leading to this compound remain an active area of research. This guide highlights these knowledge gaps and provides a roadmap for future investigations.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a diverse array of bioactive secondary metabolites, among which the limonoids are of particular importance. This compound, a structurally complex tetranortriterpenoid, is a major C-seco limonoid present in neem, alongside other well-known compounds such as Azadirachtin and Nimbin.[1][2] These compounds exhibit a wide range of biological activities, including potent insect antifeedant and growth-regulating effects. The intricate chemical structure of this compound has made its chemical synthesis challenging and economically unviable, thus making the plant itself the primary source. A thorough understanding of its biosynthetic pathway is therefore essential for developing biotechnological approaches to increase its yield and for the rational design of novel analogues with enhanced activities.

This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing from genomic, transcriptomic, and metabolomic studies of A. indica.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all terpenoids and proceeds through the formation of a complex triterpenoid scaffold, which is then elaborately modified to yield the final C-seco limonoid structure.

Precursor Pathways: Mevalonate (MVA) and Terpenoid Biosynthesis

The fundamental building blocks for this compound biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol.[3][4] Isotope labeling studies using ¹³C-glucose in A. indica cell suspension cultures have confirmed that the MVA pathway is the primary source of isoprene units for limonoid biosynthesis.[3][4]

The key steps of the MVA pathway leading to the central precursor of triterpenoids, 2,3-oxidosqualene, are outlined below.

References

- 1. pnas.org [pnas.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

Salannin's Role in Insect Growth and Development Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a potent C-seco limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted role in disrupting insect growth and development.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, focusing on its antifeedant properties and its interference with critical insect hormonal pathways. We consolidate quantitative data from various studies, detail key experimental methodologies, and present signaling pathways and experimental workflows through Graphviz visualizations to offer a comprehensive resource for researchers in entomology, pest management, and insecticide development.

Introduction

This compound (C₃₄H₄₄O₉) is a major bioactive compound found in neem seeds, alongside other well-known limonoids like azadirachtin, nimbin, and meliantriol.[2][3] While azadirachtin is often considered the primary insecticidal component of neem, this compound possesses significant and distinct bioactivities that make it a valuable compound for pest management strategies.[3][4] Its utility in integrated pest management (IPM) is underscored by its efficacy at low concentrations and its reduced environmental impact compared to synthetic pesticides.[1][5] This guide focuses on the specific actions of this compound as an insect growth regulator, distinguishing its effects from other neem limonoids where possible.

Core Mechanisms of Action

This compound's impact on insect physiology is primarily attributed to two key mechanisms: potent antifeedant activity and disruption of hormonal regulation, which in turn affects growth and development.

Antifeedant Properties

This compound is a powerful antifeedant, deterring a wide range of insect pests from feeding on treated plants.[2][4] This activity is mediated through the inhibition of gustatory receptors in the insect's mouthparts.[6] The lack of appropriate taste stimuli prevents the insect from recognizing the treated plant material as a food source, leading to starvation and subsequent mortality.[6] This antifeedant effect has been demonstrated in several lepidopteran pests, including Spodoptera litura and Helicoverpa armigera, as well as in other insect orders.[4]

Insect Growth Regulation

Beyond its role as a feeding deterrent, this compound acts as a potent insect growth regulator (IGR).[2] IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects.[6] this compound's growth-regulating effects are primarily achieved through the disruption of the insect's endocrine system, particularly the hormones that control molting and metamorphosis.[3]

The key insect hormones involved in growth and development are ecdysone and juvenile hormone (JH).[7] Ecdysone is responsible for initiating the molting process, while JH dictates the form of the insect after each molt.[7] this compound has been shown to interfere with these hormonal pathways, leading to a cascade of developmental abnormalities.

Impact on Hormonal Signaling and Development

This compound's primary mode of action as an IGR involves the disruption of ecdysone synthesis and signaling.

Inhibition of Ecdysone 20-Monooxygenase (E-20-M)

Studies have demonstrated that this compound, along with other neem limonoids, inhibits the activity of ecdysone 20-monooxygenase (E-20-M) in a dose-dependent manner.[8] E-20-M is a critical cytochrome P450-dependent hydroxylase that converts ecdysone into its more active form, 20-hydroxyecdysone (20E).[7][9] The inhibition of this enzyme disrupts the hormonal balance necessary for proper development.[8][9]

The consequences of E-20-M inhibition by this compound include:

-

Delayed Molting and Increased Larval Duration : By suppressing the production of 20E, this compound delays the molting process, leading to an extended larval stage.[4][10]

-

Larval and Pupal Mortalities : The disruption of the molting cycle often results in the death of the insect during the larval or pupal stages.[5][10]

-

Reduced Pupal Weight : Insects that manage to pupate under the influence of this compound often exhibit significantly lower pupal weights, which can impact adult fitness and fecundity.[4][10]

Interaction with Juvenile Hormone (JH) Pathway

While the direct effects of this compound on the juvenile hormone (JH) pathway are less characterized than its impact on ecdysone, the interplay between these two hormonal systems is crucial for normal insect development. JH and 20E often have antagonistic actions; JH suppresses ecdysone biosynthesis to maintain the juvenile state, while 20E suppresses JH biosynthesis to promote metamorphosis.[11] By inhibiting ecdysone synthesis, this compound may indirectly affect the JH titer, further contributing to developmental disruptions.

The overall effect is a loss of coordination in the developmental program, leading to morphological deformities and a failure to complete the life cycle.[3][5]

Quantitative Data on this compound's Bioactivity

The following tables summarize quantitative data from studies investigating the effects of this compound on various insect species.

Table 1: Growth-Regulating Effects of this compound on Lepidopteran Pests

| Insect Species | Developmental Stage | This compound Concentration | Observed Effects | Reference |

| Spodoptera litura | Larva | Not specified | Delayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight. | [10] |

| Pericallia ricini | Larva | Not specified | Delayed molt, increased larval duration, larval and pupal mortality, decreased pupal weight. | [10] |

| Helicoverpa armigera | Larva | Not specified | Significant reduction in growth and development due to feeding deterrence. | [4] |

Table 2: Effects of this compound on Ecdysone 20-Monooxygenase (E-20-M) Activity

| Insect Species | Tissue Homogenate | IC₅₀ (Concentration for 50% Inhibition) | Reference |

| Drosophila melanogaster | Wandering stage third instar larvae | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [8] |

| Aedes aegypti | Adult female abdomens | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [8] |

| Manduca sexta | Fifth instar larvae (fat body or midgut) | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of this compound on insect growth and development.

Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is adapted from studies evaluating the feeding deterrence of neem compounds.

-

Preparation of this compound Solutions : Prepare a series of concentrations of this compound in a suitable solvent (e.g., ethanol or acetone).

-

Leaf Disc Preparation : Cut leaf discs of a host plant (e.g., castor bean for Spodoptera litura) of a uniform size (e.g., 2 cm diameter).

-

Treatment : Apply a known volume of each this compound solution to the surface of the leaf discs and allow the solvent to evaporate. Control discs are treated with the solvent alone.

-

Experimental Setup : Place one treated and one control leaf disc in a petri dish lined with moist filter paper.

-

Insect Introduction : Introduce a pre-weighed, starved larva (e.g., fourth instar) into each petri dish.

-

Data Collection : After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

-

Calculation : Calculate the feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Insect Growth Regulation Bioassay

This protocol assesses the chronic effects of this compound on insect development.

-

Diet Preparation : Incorporate various concentrations of this compound into an artificial insect diet.

-

Experimental Setup : Place a known amount of the treated diet into individual rearing containers.

-

Insect Introduction : Place a single, newly hatched larva into each container.

-

Rearing Conditions : Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.

-

Data Collection : Monitor the insects daily and record the following parameters:

-

Larval mortality

-

Duration of each larval instar

-

Pupal weight

-

Pupal mortality

-

Adult emergence

-

Any morphological abnormalities

-

-

Analysis : Compare the developmental parameters of the treated groups with a control group fed on an untreated diet.

Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay

This in vitro assay measures the direct effect of this compound on E-20-M activity.

-

Enzyme Preparation : Prepare tissue homogenates from a suitable insect source and developmental stage (e.g., fat body from fifth instar Manduca sexta larvae).

-

Incubation Mixture : Prepare an incubation mixture containing the tissue homogenate, a radiolabeled ecdysone substrate (e.g., [³H]ecdysone), and a cofactor such as NADPH.

-

Inhibitor Addition : Add varying concentrations of this compound (dissolved in a suitable solvent) to the incubation mixtures. Control incubations should contain the solvent alone.

-

Incubation : Incubate the mixtures at a specific temperature (e.g., 30°C) for a set period.

-

Extraction and Separation : Stop the reaction and extract the ecdysteroids. Separate the substrate (ecdysone) from the product (20-hydroxyecdysone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification : Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Analysis : Calculate the percentage of inhibition of E-20-M activity for each this compound concentration and determine the IC₅₀ value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Overall mechanism of this compound's action on insects.

Caption: this compound's inhibition of the ecdysone activation pathway.

Caption: Workflow for an insect growth regulation (IGR) bioassay.

Conclusion and Future Directions

This compound is a potent natural insecticide that disrupts insect growth and development through a dual mechanism of action: strong feeding deterrence and the inhibition of the ecdysone hormonal pathway.[4][8][10] Its ability to interfere with the E-20-M enzyme highlights a specific molecular target that can be exploited for the development of novel and selective insecticides.[8][9]

Future research should focus on several key areas:

-

Synergistic Effects : Investigating the synergistic effects of this compound with other neem limonoids, such as azadirachtin and nimbin, could lead to the development of more potent and broad-spectrum botanical insecticides.[4]

-

Molecular Target Elucidation : Further studies are needed to fully elucidate the binding site of this compound on the E-20-M enzyme and to explore other potential molecular targets within the insect endocrine system.

-

Formulation Development : Optimizing formulations of this compound to enhance its stability and efficacy in field conditions is crucial for its practical application in agriculture.

-

Resistance Management : As with any insecticide, understanding the potential for insects to develop resistance to this compound is essential for sustainable pest management strategies.

By continuing to explore the intricate mechanisms of this compound's action, the scientific community can further harness the potential of this natural compound for the development of safe and effective pest control solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 992-20-1 | >98% [smolecule.com]

- 3. Pest Management – Neem Foundation [neemfoundation.org]

- 4. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eagri.org [eagri.org]

- 7. Insect Growth Regulators [growertalks.com]

- 8. Effects of the neem tree compounds azadirachtin, this compound, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insect antifeedant and growth-regulating activities of this compound and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Salannin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a potent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse biological activities. Primarily recognized for its insect antifeedant and growth-regulating properties, this compound and its synthetic and semi-synthetic analogues have also demonstrated promising cytotoxic and enzyme inhibitory activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering a valuable resource for researchers engaged in the development of novel insecticides, anticancer agents, and other therapeutics. Through a comprehensive review of existing literature, this document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

The biological effects of this compound and its analogues are intrinsically linked to their complex molecular architecture. Modifications to the this compound scaffold can significantly modulate its potency and selectivity across various biological targets.

Insect Antifeedant and Insecticidal Activity

This compound is a well-documented insect antifeedant, deterring feeding and disrupting the growth and development of various insect species.[1][2][3] Its mode of action is multifaceted, involving the inhibition of ecdysone 20-monooxygenase, a key enzyme in the insect molting process.[4]

Structure-Activity Relationship:

The antifeedant and insecticidal activity of this compound analogues are influenced by modifications at various positions of the molecule. For instance, hydrogenation of the furan ring in this compound to produce 2',3',20,21,22,23-hexahydrothis compound has been shown to increase antifeedant activity against the Colorado potato beetle by at least eight-fold. Other derivatives have demonstrated up to a forty-fold increase in activity over the parent compound. Photo-oxidation of this compound yields salanninolide and isosalanninolide, which exhibit greater insecticidal activity than this compound itself.

Quantitative Data Summary:

The following table summarizes the antifeedant and insecticidal activities of this compound and its selected analogues against various insect species.

| Compound | Insect Species | Bioassay | Activity Metric | Value | Reference |

| This compound | Spodoptera litura | Leaf Disc Choice | FI50 | 2.8 µg/cm² | [5] |

| 3-O-acetyl salannol | Spodoptera litura | Leaf Disc Choice | FI50 | 2.0 µg/cm² | [5] |

| Salannol | Spodoptera litura | Leaf Disc Choice | FI50 | 2.3 µg/cm² | [5] |

| This compound | Helicoverpa armigera | Diet Incorporation | EC50 | 87.7 ppm | [5] |

| 3-O-acetyl salannol | Helicoverpa armigera | Diet Incorporation | EC50 | 65.6 ppm | [5] |

| Salannol | Helicoverpa armigera | Diet Incorporation | EC50 | 77.4 ppm | [5] |

| Isosalanninolide | Spodoptera frugiperda | Not Specified | EC50 | 3.6 µg/g | [1] |

| This compound | Drosophila melanogaster | E-20-M Inhibition | IC50 | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [6] |

| Nimbin | Drosophila melanogaster | E-20-M Inhibition | IC50 | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [6] |

| 6-desacetylnimbin | Drosophila melanogaster | E-20-M Inhibition | IC50 | ~2 x 10⁻⁵ to 1 x 10⁻³ M | [6] |

Cytotoxic Activity

Recent studies have highlighted the potential of this compound and its analogues as anticancer agents. These compounds induce apoptosis in various cancer cell lines through the mitochondrial pathway, involving the activation of caspases.

Structure-Activity Relationship:

The cytotoxic effects of this compound derivatives are dependent on the specific structural modifications and the cancer cell line being investigated. While detailed SAR studies are still emerging, the presence of certain functional groups and the overall conformation of the molecule appear to be critical for inducing apoptosis.

Quantitative Data Summary:

The following table presents the cytotoxic activity of this compound and related limonoids against human cancer cell lines.

| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |

| Azadiramide A | MDA-MB-231 (Breast) | Not Specified | IC50 | 2.70 ± 0.63 µmol/L | Not Found |

| Nimbolide | HL-60 (Leukemia) | Not Specified | IC50 | Not Specified | Not Found |

| Azadirachtin | LNCaP (Prostate) | MTS Assay | IC50 | Not Specified | [7] |

| SENL Extract | LNCaP-luc2 (Prostate) | MTS Assay | IC50 | 12 µg/mL | [7] |

| SENL Extract | PC3 (Prostate) | MTS Assay | IC50 | 15 µg/mL | [7] |

α-Glucosidase Inhibitory Activity

Certain this compound analogues have been explored for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential application in the management of type 2 diabetes.

Structure-Activity Relationship:

The SAR for α-glucosidase inhibition by this compound analogues is an active area of research. The specific structural features required for potent inhibition are yet to be fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.

Synthesis of this compound Analogues

a) Photomediated Transformation of this compound [8]

-

Procedure: this compound (50 mg) is dissolved in benzene (80 mL) and irradiated with a sunlamp (e.g., Phillips, 300W) under aerated conditions for eight hours. The reaction progress is monitored by analytical HPLC. After completion, the solvent is removed under reduced pressure.

-

Purification: The resulting product mixture is purified by semi-preparative HPLC to yield Δ¹⁷-isosalanninolide, isosalanninolide, and salanninolide.

-

Characterization: The structures of the purified compounds are confirmed by spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]

Insect Antifeedant Bioassay

a) Leaf Disc Choice Test [5][9]

-

Preparation of Leaf Discs: Uniform discs (e.g., 3.0 cm²) are punched from fresh leaves (e.g., castor leaves).

-

Treatment: Test solutions of this compound or its analogues are prepared in a suitable solvent (e.g., acetone with 0.1% Triton-X-100 as an emulsifier) at desired concentrations. A specific volume (e.g., 10 µL) of the test solution is applied to each side of the leaf disc. Control discs are treated with the solvent alone. The discs are air-dried at room temperature.

-

Bioassay: A single larva (e.g., fourth-instar Spodoptera litura) is placed in a petri dish containing one treated and one control leaf disc.

-

Data Collection: After a set period (e.g., 5 hours), the area of each leaf disc consumed by the larva is measured. This can be done using image analysis software.

-

Calculation: The Feeding Inhibition (FI) is calculated using the formula: FI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed. The FI50 value, the concentration required to cause 50% feeding inhibition, is then determined.

Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay[10][11]

-

Enzyme Preparation: Homogenates of the target tissue (e.g., fat body of fifth instar larvae of Manduca sexta) are prepared in a suitable buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.5).

-

Assay Mixture: The assay mixture contains the enzyme preparation, radiolabeled ecdysone (e.g., [³H]Ecdysone), NADPH, and varying concentrations of the test compound (this compound or its analogues).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 2 hours) with constant agitation.

-

Termination and Analysis: The reaction is terminated by the addition of ethanol. The products are then separated and quantified using techniques like HPLC to determine the amount of 20-hydroxyecdysone formed.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Cytotoxicity Assay

a) MTT Assay

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogues for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

α-Glucosidase Inhibitory Assay[1][6][12]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer (e.g., 0.1 M, pH 7.0).

-

Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the test compound (this compound or its analogues) for a short period (e.g., 5 minutes) at 37°C. The reaction is initiated by adding the pNPG solution.

-

Measurement: The reaction mixture is incubated at 37°C, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Signaling Pathways and Mechanisms of Action

Proposed Apoptotic Pathway of this compound

This compound and other neem limonoids are believed to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[10] This process involves a cascade of molecular events leading to programmed cell death.

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Pathway Description:

-

Initiation: this compound or its active analogue interacts with the Bcl-2 family of proteins. It is proposed to downregulate the expression or activity of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[11][12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.[12][13]

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[12][14]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[13]

-

Caspase Activation Cascade: The apoptosome activates pro-caspase-9 to its active form, caspase-9.[15] Activated caspase-9 then cleaves and activates the executioner pro-caspase-3 into active caspase-3.[16][17]

-

Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[17]

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and evaluation of this compound analogues for a specific biological activity.

Caption: General workflow for bioactivity screening of this compound analogues.

Conclusion

The structure-activity relationship of this compound and its analogues presents a compelling area of research with significant potential for the development of novel therapeutic and pest management agents. The intricate interplay between the molecular structure of these compounds and their biological activity underscores the importance of targeted synthetic modifications to enhance potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this fascinating class of natural products. Future investigations should focus on expanding the library of this compound analogues, conducting comprehensive SAR studies for a wider range of biological targets, and further elucidating the precise molecular interactions that govern their activity.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 3. sciencebuddies.org [sciencebuddies.org]

- 4. This compound | C34H44O9 | CID 6437066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha glucosidase inhibition assay: Significance and symbolism [wisdomlib.org]

- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photomediated Transformation of this compound, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 12. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 13. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mitochondria-Mediate Apoptosis of Lepidopteran Cells Induced by Azadirachtin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Salannin: An In-depth Technical Guide to its Effects on Non-Target Organisms in Terrestrial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salannin, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its potent insect antifeedant and growth-regulating properties.[1][2][3] As the development of biorational pesticides continues to be a focal point in sustainable agriculture and public health, a thorough understanding of the environmental fate and non-target effects of such compounds is paramount. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the effects of this compound on non-target organisms within terrestrial ecosystems. It is designed to be a critical resource for researchers, scientists, and professionals involved in the development and risk assessment of new drugs and pesticides.

While much of the research has focused on the efficacy of this compound against pest insects, this document synthesizes the available data on its impact on beneficial and non-target terrestrial invertebrates, including pollinators, predators, earthworms, and soil microorganisms. The guide also delves into the known biochemical pathways affected by this compound and outlines relevant experimental protocols for ecotoxicological assessment. A significant portion of the available data pertains to neem extracts or oils rather than isolated this compound; this guide will clearly distinguish between the two where possible and highlight the critical need for further research on the purified compound.

Effects on Non-Target Terrestrial Invertebrates

The current body of literature on the specific effects of isolated this compound on non-target terrestrial invertebrates is limited. Much of the ecotoxicological data is derived from studies using neem-based formulations, which contain a complex mixture of limonoids, including azadirachtin, nimbin, and this compound. Therefore, attributing observed effects solely to this compound is often challenging.

Beneficial Insects: Predators and Parasitoids

Information on the direct impact of purified this compound on beneficial predatory and parasitoid insects is scarce. However, studies on neem oil, which contains this compound, have shown sublethal effects on some non-target predators. For instance, neem oil has been reported to cause malformations in the growth and survival of the non-target predator Podisus nigrispinus. While these effects are linked to the overall composition of neem oil, the specific contribution of this compound remains to be elucidated. Further research with isolated this compound is crucial to accurately assess its risk to these important biological control agents.

Pollinators

Earthworms

Earthworms are vital for soil health and fertility. Ecotoxicological studies on the effects of this compound on earthworms are limited. One study investigating a commercial neem extract on the earthworm Pheretima peguana reported dose-dependent toxicity. However, as the extract contained azadirachtin and other neem limonoids, the specific toxicity of this compound to earthworms remains to be determined through studies using the purified compound. Standardized OECD test guidelines for earthworm toxicity testing (e.g., OECD 207 and OECD 222) provide a framework for conducting such necessary investigations.

Soil Microarthropods

Soil microarthropods, such as springtails (Collembola) and mites (Acari), play a crucial role in decomposition and nutrient cycling. There is a significant lack of data on the effects of this compound on these organisms. Given their importance in soil ecosystems, future research should prioritize evaluating the lethal and sublethal effects of this compound on representative species like Folsomia candida (Collembola).

Effects on Soil Microorganisms

The influence of this compound on the structure and function of soil microbial communities is an area of growing interest. Neem products, in general, have been shown to affect soil microbial populations, including those involved in key nutrient cycles.

Nitrifying Bacteria

Some studies have indicated that neem products can have an inhibitory effect on nitrifying bacteria, such as Nitrosomonas and Nitrobacter. These bacteria are essential for the conversion of ammonia to nitrates, a critical step in the nitrogen cycle. The specific impact of isolated this compound on these microbial populations and the broader implications for soil nitrogen dynamics warrant more detailed investigation.

General Microbial Community

The overall impact of this compound on soil microbial biomass, diversity, and enzyme activity is not well-documented. Standard methods for assessing soil microbial responses to chemical stressors, such as measuring microbial respiration, enzyme activities (e.g., dehydrogenase, phosphatase), and community composition analysis (e.g., through high-throughput sequencing), should be employed to evaluate the ecotoxicological profile of this compound.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note the scarcity of data for non-target organisms.

Table 1: Antifeedant and Growth-Regulating Effects of this compound on Target Insect Species

| Organism | Endpoint | Value | Reference |

| Spodoptera litura (Tobacco armyworm) | Feeding Inhibition (FI50) | 2.8 µg/cm² | [1] |

| Helicoverpa armigera (Gram pod borer) | Feeding Inhibition (FI50) | Not specified, but showed strong antifeedant activity | [1] |

| Spodoptera frugiperda | Feeding Inhibition (FI50) | 13 µg/cm² | [1] |

| Spodoptera litura | Larval and Pupal Mortality | Increased mortality | [1] |

| Pericallia ricini | Larval and Pupal Mortality | Increased mortality | |

| Oxya fuscovittata | Nymphal Mortality | Increased mortality | [1] |

Table 2: In-Vitro Enzyme Inhibition by this compound

| Enzyme | Organism(s) | Endpoint | Value | Reference |

| Ecdysone 20-monooxygenase | Drosophila melanogaster, Aedes aegypti, Manduca sexta | IC50 | 2 x 10⁻⁵ to 1 x 10⁻³ M |

Experimental Protocols

Detailed experimental protocols for assessing the ecotoxicological effects of chemical substances on terrestrial organisms are provided by the Organisation for Economic Co-operation and Development (OECD). These guidelines offer standardized methods that can be adapted for testing this compound.

Earthworm Acute Toxicity Test (adapted from OECD Guideline 207)

-

Test Organism: Eisenia fetida (adults).

-

Test Substance: this compound, dissolved in a suitable solvent.

-

Test Medium: Artificial soil according to OECD 207 specifications.

-

Procedure:

-

Prepare a range of this compound concentrations in the artificial soil.

-

Introduce ten adult earthworms into each test vessel containing the treated soil.

-

Maintain the test vessels at 20 ± 2 °C with a defined light/dark cycle for 14 days.

-

Assess mortality at day 7 and day 14.

-

Determine the LC50 (lethal concentration for 50% of the population).

-

-

Endpoints: Mortality, behavioral changes (e.g., burrowing activity).

Collembola Reproduction Test (adapted from OECD Guideline 232)

-

Test Organism: Folsomia candida (synchronized adults).

-

Test Substance: this compound, incorporated into the artificial soil.

-

Test Medium: Artificial soil according to OECD 232 specifications.

-

Procedure:

-

Prepare a series of this compound concentrations in the artificial soil.

-

Introduce ten adult collembolans into each test vessel.

-

Incubate at 20 ± 2 °C for 28 days, providing food (e.g., granulated dry yeast) at regular intervals.

-

At the end of the test, extract and count the number of surviving adults and juveniles.

-

-

Endpoints: Adult survival, number of juveniles produced, EC50 (effective concentration for 50% reduction in reproduction).

Soil Microorganisms: Nitrogen Transformation Test (adapted from OECD Guideline 216)

-

Test System: Sieved fresh soil with known properties (pH, organic carbon content, etc.).

-

Test Substance: this compound, applied to the soil.

-

Procedure:

-

Treat soil samples with a range of this compound concentrations.

-

Amend the soil with a nitrogen source (e.g., lucerne meal).

-

Incubate the soil under controlled aerobic conditions for 28 days.

-

At regular intervals, measure the concentration of nitrate in the soil samples.

-

-

Endpoint: Rate of nitrate formation. A difference of more than 25% from the control after 28 days is considered a significant effect.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway Affected by this compound in Insects

This compound, like other neem limonoids, is known to interfere with the insect endocrine system. Specifically, it has been shown to inhibit the activity of ecdysone 20-monooxygenase, a key enzyme in the synthesis of the molting hormone 20-hydroxyecdysone. This disruption of the molting process is a primary mode of its insecticidal action.

General Experimental Workflow for Terrestrial Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the ecotoxicological risk of a substance like this compound to terrestrial non-target organisms, based on OECD guidelines.

Conclusion and Future Directions

This compound holds promise as a valuable component of integrated pest management strategies due to its potent effects on target pest insects. However, this technical guide highlights a significant knowledge gap regarding its impact on non-target organisms in terrestrial ecosystems. The available data are largely derived from studies on complex neem formulations, which makes it difficult to ascertain the specific role of this compound.

To ensure the environmentally sound use of this compound-based products, future research should prioritize the following:

-

Quantitative Ecotoxicity Testing of Isolated this compound: There is a critical need for robust studies to determine the acute and chronic toxicity (LC50, EC50, NOEC) of purified this compound on a diverse range of non-target terrestrial organisms, including pollinators, predatory and parasitoid insects, earthworms, collembolans, and other soil invertebrates.

-

Impact on Soil Microbial Communities: Detailed investigations into the effects of this compound on soil microbial community structure, diversity, and key functions, such as nitrogen and carbon cycling, are essential.

-

Elucidation of Signaling Pathways in Non-Target Organisms: Research is needed to understand the molecular and cellular mechanisms through which this compound may affect non-target organisms, moving beyond the known endocrine-disrupting effects in insects.

-

Sublethal Effects: Studies should also focus on the sublethal effects of this compound on the behavior, reproduction, and overall fitness of non-target organisms at environmentally relevant concentrations.

By addressing these research needs, the scientific community can build a more complete and accurate risk profile for this compound, facilitating its safe and effective use in agriculture and other applications. This will ultimately contribute to the development of more sustainable and ecologically sound pest management practices.

References

A Preliminary Investigation into the Synergistic Effects of Salannin with Other Neem Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salannin, a prominent tetranortriterpenoid C-seco-limonoid found in the neem tree (Azadirachta indica), has long been recognized for its potent insect antifeedant and growth-regulating properties. While often studied in the shadow of the more abundant azadirachtin, this compound's own bioactivity and its potential to work in concert with other neem compounds are of significant interest for the development of novel and sustainable pest management strategies. This technical guide provides a preliminary investigation into the synergistic, additive, and antagonistic interactions of this compound with other neem limonoids. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes a key signaling pathway affected by this compound to offer a foundational resource for researchers in the field.

Introduction

The complex chemical arsenal of the neem tree offers a rich source of bioactive compounds with diverse applications. Among these, the limonoids, including this compound, azadirachtin, nimbin, and nimbinene, have been extensively studied for their insecticidal properties. The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a crucial aspect of understanding the efficacy of crude neem extracts. This guide focuses on the current state of knowledge regarding this compound's interactions with its fellow neem compounds, aiming to elucidate its role within this intricate natural formulation.

Quantitative Data on the Bioactivity of this compound and Other Neem Compounds

The following tables summarize quantitative data from various studies, providing a comparative overview of the bioactivity of this compound and other key neem limonoids against different insect species.

Table 1: Antifeedant Activity of Neem Limonoids against Lepidopteran Larvae

| Compound | Insect Species | Bioassay Method | Parameter | Value | Reference |

| This compound | Spodoptera litura | Leaf Disc Choice | FI50 (µg/cm²) | 2.8 | [1] |

| 3-O-acetyl salannol | Spodoptera litura | Leaf Disc Choice | FI50 (µg/cm²) | 2.0 | [1] |

| Salannol | Spodoptera litura | Leaf Disc Choice | FI50 (µg/cm²) | 2.3 | [1] |

| Azadirachtin | Helicoverpa armigera | No-Choice Leaf Disc | Antifeedant Activity (%) at 5 ppm | 49.5 ± 7.1 | |

| This compound | Spodoptera litura | Not Specified | EC50 (ppm) | Not Specified | [2] |

| Nimbin | Spodoptera litura | Not Specified | EC50 (ppm) | Not Specified | [2] |

FI50: Feeding Inhibition index at 50% EC50: Effective Concentration for 50% response

Table 2: Insect Growth Regulating (IGR) Effects of Neem Limonoids

| Compound | Insect Species | Effect | Observation | Reference |

| This compound | Spodoptera litura | Molt Delay, Mortality | Increased larval duration, larval and pupal mortalities | [3][4] |

| This compound | Pericallia ricini | Molt Delay, Mortality | Increased larval duration, larval and pupal mortalities | [3][4] |

| This compound | Oxya fuscovittata | Molt Delay, Mortality | Molt delays and nymphal mortalities | [3][4] |

| Azadirachtin | General | Growth Disruption | Interferes with ecdysteroid hormone synthesis | [2] |

Table 3: Inhibition of Ecdysone 20-Monooxygenase (E-20-M) Activity

| Compound | Insect Species | IC50 Range (M) | Reference |

| This compound | Drosophila melanogaster, Aedes aegypti, Manduca sexta | ~2 x 10⁻⁵ to 1 x 10⁻³ | [5] |

| Azadirachtin | Drosophila melanogaster, Aedes aegypti, Manduca sexta | ~2 x 10⁻⁵ to 1 x 10⁻³ | [5] |

| Nimbin | Drosophila melanogaster, Aedes aegypti, Manduca sexta | ~2 x 10⁻⁵ to 1 x 10⁻³ | [5] |

| 6-desacetylnimbin | Drosophila melanogaster, Aedes aegypti, Manduca sexta | ~2 x 10⁻⁵ to 1 x 10⁻³ | [5] |

IC50: Half-maximal inhibitory concentration

Synergistic, Additive, and Antagonistic Effects

The interaction between this compound and other neem compounds appears to be complex and context-dependent. While the potentiation of effects is often assumed in crude extracts, empirical evidence presents a nuanced picture.

One study investigating the co-administration of this compound, 3-O-acetyl salannol, and salannol found no enhancement in antifeedant activity against Helicoverpa armigera and Spodoptera litura, suggesting a lack of synergism and possibly an additive effect for these structurally similar compounds with a similar mode of action[1].

Conversely, some research suggests that a combination of azadirachtin with this compound and nimbin can lead to insect growth-regulating activity with increased efficacy[2]. The antifeedant effect of neem extracts has also been attributed to the independent or synergistic actions of compounds like nimbin and this compound with azadirachtin. It is hypothesized that the presence of multiple compounds in neem extracts may delay the development of resistance in insect populations compared to the use of pure azadirachtin[6].

These seemingly contradictory findings highlight the need for further research to understand the specific conditions, compound ratios, and target organisms under which synergistic, additive, or even antagonistic interactions occur.

Signaling Pathways and Molecular Targets

Inhibition of Ecdysone 20-Monooxygenase

A key molecular target for this compound and other neem limonoids is the enzyme ecdysone 20-monooxygenase (E-20-M). This enzyme is a cytochrome P450 monooxygenase responsible for the hydroxylation of ecdysone into its more active form, 20-hydroxyecdysone (20E), the primary molting hormone in insects[5]. By inhibiting this crucial step in the ecdysteroid signaling pathway, this compound disrupts the hormonal regulation of molting and development, leading to the observed insect growth regulating (IGR) effects such as delayed molting and mortality[2][3][4]. Azadirachtin is also a known disruptor of ecdysone signaling[7]. The simultaneous action of this compound, azadirachtin, and nimbin on this pathway could be a key aspect of the multifaceted insecticidal action of neem extracts[5].

Caption: Inhibition of the Ecdysone Signaling Pathway by Neem Limonoids.

Antifeedant Action and Gustatory Receptors

The potent antifeedant properties of this compound suggest an interaction with the insect's gustatory system. While the specific gustatory receptors (GRs) that bind this compound have not yet been fully elucidated, it is likely that this compound, like other bitter compounds, activates chemosensory neurons, leading to aversive behavior and feeding deterrence. The furan ring present in this compound's structure is a common motif in other antifeedant limonoids and may play a role in receptor binding. Further research is needed to identify the specific molecular targets within the insect's taste perception machinery.

Experimental Protocols

Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is adapted from methodologies used to assess the antifeedant properties of neem compounds.

Objective: To determine the feeding deterrence of a test compound against a target insect species.

Materials:

-

Fresh, untreated leaves (host plant of the test insect)

-

Test compounds (e.g., this compound, azadirachtin) dissolved in a suitable solvent (e.g., acetone)

-

Solvent control

-

Petri dishes lined with moist filter paper

-

Leaf punch or cork borer

-

Test insects (e.g., late-instar larvae), starved for 2-4 hours

-

Leaf area meter or image analysis software

Procedure:

-

Prepare serial dilutions of the test compounds in the chosen solvent.

-

Use a leaf punch to create uniform leaf discs from the host plant leaves.

-

Dip the leaf discs into the respective test solutions for a standardized period (e.g., 10-20 seconds).

-

Dip control discs in the solvent only.

-

Allow the solvent to evaporate completely from the treated discs.

-

Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper.

-

Introduce a single starved insect larva into the center of each Petri dish.

-

Replicate each treatment and control multiple times.

-

Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod).

-

After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area consumed from both the treated and control discs using a leaf area meter or by scanning the discs and using image analysis software.

-

Calculate the percentage of antifeedant activity or a feeding inhibition index (FI) using an appropriate formula.

Ecdysone 20-Monooxygenase (E-20-M) Activity Assay

This protocol is a generalized representation based on studies investigating the inhibition of E-20-M by neem compounds[5].

Objective: To measure the inhibitory effect of test compounds on the conversion of ecdysone to 20-hydroxyecdysone.

Materials:

-

Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from final instar larvae, or whole-body homogenates of smaller insects).

-

Radiolabeled ecdysone (e.g., [³H]ecdysone).

-

Test compounds (this compound, etc.) at various concentrations.

-

Incubation buffer (e.g., Grace's insect medium).

-

NADPH (as a cofactor).

-

Methanol or other organic solvent for extraction.

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector or a liquid scintillation counter.

Procedure:

-

Dissect and homogenize the insect tissue in ice-cold incubation buffer.

-

Centrifuge the homogenate at a low speed to pellet cellular debris; the supernatant contains the microsomal fraction with E-20-M activity.

-

Set up reaction vials containing the tissue homogenate (enzyme source), radiolabeled ecdysone (substrate), and NADPH.

-

Add the test compounds at a range of concentrations to different sets of vials. Include a control group with no test compound.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 25-30°C) for a specific duration.

-

Stop the enzymatic reaction by adding a quenching solvent like cold methanol.

-

Extract the ecdysteroids from the reaction mixture using an appropriate organic solvent.

-

Analyze the extracts by HPLC to separate the substrate (ecdysone) from the product (20-hydroxyecdysone).

-

Quantify the amount of radiolabeled ecdysone and 20-hydroxyecdysone using a radiodetector or by collecting fractions and using a liquid scintillation counter.

-

Calculate the percentage of conversion of ecdysone to 20-hydroxyecdysone for each treatment and control.

-

Determine the concentration of the test compound that causes 50% inhibition of E-20-M activity (IC50).

Caption: Generalized workflow for key experimental protocols.

Conclusion and Future Directions

This compound is a significant bioactive compound within the neem chemical complex, exhibiting potent antifeedant and insect growth-regulating activities. Its primary characterized mode of action involves the disruption of the ecdysone signaling pathway through the inhibition of ecdysone 20-monooxygenase, a mechanism it shares with other key neem limonoids like azadirachtin and nimbin.

The investigation into the synergistic effects of this compound with these compounds remains an area ripe for further exploration. While some studies suggest a lack of synergism in specific contexts, the overall efficacy of multi-component neem extracts points towards at least additive, if not synergistic, interactions under certain conditions. Future research should focus on:

-

Dose-response studies of various combinations of this compound and other neem compounds to systematically evaluate for synergistic, additive, or antagonistic interactions against a broader range of pests.

-

Identification of the specific gustatory receptors and downstream signaling pathways that mediate this compound's antifeedant effects.

-

Transcriptomic and proteomic studies to understand the global changes in gene and protein expression in insects exposed to this compound, both alone and in combination with other limonoids.

A deeper understanding of these interactions will be instrumental in the rational design of more effective and sustainable botanical insecticides, leveraging the intricate chemistry of the neem tree for next-generation pest management.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect antifeedant and growth-regulating activities of this compound and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the neem tree compounds azadirachtin, this compound, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 7. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The Meliaceae family of plants, rich in structurally diverse and biologically active secondary metabolites, has long been a focal point for natural product chemists and pharmacologists. Among these compounds, limonoids, a class of highly oxygenated tetranortriterpenoids, have garnered significant attention for their potent pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities.[1][2][3] This technical guide focuses specifically on the discovery and isolation of novel this compound-related limonoids, a significant subgroup characterized by a C-seco ring system.[2]

This document provides a comprehensive overview of recently discovered this compound-type limonoids, presenting their sources, structures, and biological activities in easily comparable formats. Furthermore, it offers detailed experimental protocols for the key stages of discovery and characterization, from extraction to purification and structural elucidation.

Recently Discovered Novel this compound-Related Limonoids

Phytochemical investigations into various species of the Meliaceae family, particularly from the genera Melia and Azadirachta, continue to yield a plethora of novel this compound-related limonoids.[4][5][6] These discoveries are driven by advancements in chromatographic and spectroscopic techniques, which allow for the isolation and identification of compounds present in minute quantities.

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of these novel compounds are frequently evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency. The following tables summarize the reported cytotoxic and anti-inflammatory activities of several recently isolated this compound-related limonoids.

Table 1: Cytotoxic Activity of Novel this compound-Related Limonoids

| Compound | Plant Source | Cell Line | IC50 (µM) | Reference |

| Azadiramide A | Azadirachta indica seeds | MDA-MB-231 (Breast Cancer) | 2.70 ± 0.63 | [1] |

| Limonoid 1 | Melia azedarach bark | HL-60 (Leukemia) | 0.003 - 0.555 | [4] |

| Limonoid 6 | Melia azedarach bark | SMMC-7721 (Hepatoma) | 0.003 - 0.555 | [4] |

| Limonoid 7 | Melia azedarach bark | A-549 (Lung Cancer) | 0.003 - 0.555 | [4] |

| Limonoid 8 | Melia azedarach bark | MCF-7 (Breast Cancer) | 0.003 - 0.555 | [4] |

| Limonoid 9 | Melia azedarach bark | SW480 (Colon Cancer) | 0.003 - 0.555 | [4] |

| 3-deacetyl-4′-demethyl-28-oxothis compound | Melia azedarach fruits | AZ521 (Gastric Cancer) | 3.2 | [7] |

| Meliarachin C | Melia azedarach fruits | HL60 (Leukemia) | 0.65 | [7] |

| 3-O-deacetyl-4′-demethyl-28-oxothis compound | Melia azedarach fruits | HL60 (Leukemia) | 2.8 | [7] |